Product packaging for Methylatropine(Cat. No.:CAS No. 31610-87-4)

Methylatropine

Cat. No.: B1217387
CAS No.: 31610-87-4
M. Wt: 304.4 g/mol
InChI Key: PIPAJLPNWZMYQA-RYTJFDOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories and Early Academic Discoveries of Methylatropine

The exploration of anticholinergic compounds has a long history, rooted in the study of naturally occurring alkaloids. Atropine (B194438), a prominent anticholinergic, was first isolated in 1832 and its chemical structure elucidated in the mid-19th century. ptfarm.pl The development of synthetic analogues aimed to refine pharmacological properties, including selectivity and pharmacokinetic profiles. Quaternary ammonium (B1175870) analogues of atropine, such as this compound, ethylatropine, and others, were first reported in the mid-20th century, around 1956. nih.gov These derivatives were synthesized to achieve peripheral selectivity, a notable advancement in understanding the distinct roles of central versus peripheral cholinergic signaling. Early academic research, including work by Albanus in the 1970s and later studies comparing atropine and this compound, began to delineate these differential effects, establishing this compound as a key agent for peripheral cholinergic blockade. caymanchem.comnih.gov The compound is identified by its CAS Number 52-88-0. caymanchem.com

Evolution of Research Perspectives on Anticholinergic Compounds, with Emphasis on this compound

The evolution of research into anticholinergic compounds has been marked by a deepening understanding of the cholinergic system's complexity and the development of tools to probe its various components. Initially, research focused on the broad effects of compounds like atropine, which possess both central and peripheral actions. nih.govnih.gov A significant shift occurred with the recognition of the blood-brain barrier's role and the subsequent development of quaternary ammonium derivatives, such as this compound. nih.govuncw.edu

This compound's limited ability to cross the blood-brain barrier positioned it as an invaluable research tool for isolating and studying peripheral muscarinic receptor-mediated effects. nih.gov This allowed researchers to distinguish between central and peripheral contributions to physiological responses, a critical step in understanding conditions affected by cholinergic signaling. For instance, studies have contrasted the behavioral effects of atropine (which affects both central and peripheral systems) with those of this compound (primarily peripheral), revealing differences in how these agents modulate learning and performance. pharmaseedltd.com This distinction has been fundamental in advancing research perspectives, enabling more targeted investigations into the specific roles of peripheral muscarinic receptors in various organ systems, including the cardiovascular and respiratory tracts. nih.govnih.gov

Scope and Significance of Contemporary this compound Research in Preclinical and Mechanistic Studies

Contemporary research continues to leverage this compound as a critical pharmacological tool in preclinical and mechanistic studies. Its well-defined role as a potent, non-selective muscarinic receptor antagonist with limited central penetration underpins its utility.

Receptor Antagonism and Preclinical Efficacy: this compound demonstrates high affinity for muscarinic acetylcholine (B1216132) receptors, with reported IC50 values below 0.1 nM in radioligand binding assays using porcine brain membranes. caymanchem.com This potent antagonism allows for effective blockade of muscarinic signaling. In preclinical models, this compound has shown efficacy in modulating physiological responses. For example, it has been observed to reduce acetylcholine-induced decreases in blood pressure in rats with an ED50 of 5.5 µg/kg when administered intravenously. caymanchem.com In canine models, its effects include the reduction of salivation, induction of mydriasis, and acceleration of heart rate. caymanchem.com

Mechanistic Investigations and Behavioral Studies: The primary significance of this compound in contemporary research lies in its application in mechanistic studies that differentiate central from peripheral cholinergic actions. nih.gov Its use in animal models allows researchers to investigate the specific contributions of peripheral muscarinic receptors to various physiological processes and disease states. For instance, studies have utilized this compound to investigate the role of parasympathetic activation in systemic inflammation, demonstrating that it abolishes the inhibitory effects of carotid sinus nerve stimulation on inflammatory cytokines. researchgate.net

In behavioral pharmacology, this compound has been employed to distinguish the effects of peripheral versus central cholinergic blockade. In primate studies, this compound was found to influence response rates in learning tasks but did not impair accuracy, suggesting peripheral mediation. pharmaseedltd.com This contrasts with atropine, which also affects accuracy, indicating central involvement. pharmaseedltd.com Such studies underscore this compound's value in dissecting the complex interplay between central and peripheral nervous system components in modulating behavior and physiological responses.

Data Tables:

The following tables summarize key quantitative findings related to this compound's pharmacological properties from preclinical studies:

Table 1: Muscarinic Receptor Binding Affinity of this compound

CompoundTargetAssay TypeAffinity (IC50)Source
This compoundMuscarinic acetylcholine receptors (mAChRs)Radioligand binding assay (porcine brain membranes)<0.1 nM caymanchem.com

Table 2: In Vivo Efficacy of this compound in Rats

CompoundModelEffectED50 (Route)Source
This compoundRatsReduction of acetylcholine-induced blood pressure decrease5.5 µg/kg (Intravenous) caymanchem.com

Table 3: Comparative Behavioral Effects of this compound and Atropine in Primates

DrugDose (mg/kg, i.p.)Effect on Response RateEffect on Accuracy (Errors/Qualitative)Primary Site of Action IndicatedSource
This compound0.2DecreasedNo significant effectPeripheral pharmaseedltd.com
Atropine0.2DecreasedIncreased errors, decreased accuracyCentral & Peripheral pharmaseedltd.com

Compound List:

this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26NO3+ B1217387 Methylatropine CAS No. 31610-87-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31610-87-4

Molecular Formula

C18H26NO3+

Molecular Weight

304.4 g/mol

IUPAC Name

[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C18H26NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13/h3-7,14-17,20H,8-12H2,1-2H3/q+1/t14-,15+,16?,17?

InChI Key

PIPAJLPNWZMYQA-RYTJFDOTSA-N

SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C

Other CAS No.

31610-87-4

Related CAS

2870-71-5 (bromide)

Synonyms

8-methylatropinium nitrate
atropine iodomethylate
atropine methonitrate
atropine methylbromide
methyl atropine
methylatropine
methylatropine bromide
methylatropine iodide
methylatropine iodide, (endo-(+-))-isomer
methylatropine iodide, (endo-3(R))-isomer
methylatropine iodide, (endo-3(S))-isomer
methylatropine iodide, 3H-labeled, (endo-(+-))-isomer
methylatropine nitrate
methylatropine nitrate, (endo-(+-))-isomer
methylatropine nitrite, (endo-(+-))-isomer
methylatropine sulfate (2:1), (endo-(+-))-isomer
methylatropine, endo-3(R)-isomer
methylatropine, endo-3(S)-isomer
N-methylatropine

Origin of Product

United States

Chemical Synthesis and Advanced Derivatization of Methylatropine Analogues

Established Synthetic Pathways for Methylatropine

The primary route to this compound involves the quaternization of atropine (B194438), a process typically achieved through alkylation of the tertiary amine nitrogen. Atropine itself is a racemic mixture of hyoscyamine (B1674123), an ester formed between tropine (B42219) and tropic acid. This compound is commonly prepared as its bromide or nitrate (B79036) salt.

The general synthetic strategy involves reacting atropine with a methylating agent, such as methyl bromide or methyl iodide, in an appropriate solvent. The quaternary ammonium (B1175870) salt precipitates or can be isolated through crystallization.

General Reaction Scheme:

Atropine + CH₃X → this compound⁺ X⁻ (Where X = Br or I, and the product is typically converted to a desired salt like bromide or nitrate)

This straightforward alkylation reaction forms the basis of this compound production. However, optimizing this process for yield, purity, and efficiency, as well as exploring novel synthetic avenues for related compounds, are areas of ongoing chemical research.

Optimization Strategies for this compound Synthesis

Optimization strategies for the synthesis of this compound, and indeed for many tropane (B1204802) alkaloid derivatives, focus on enhancing reaction efficiency, yield, and purity while minimizing by-product formation and reaction time. Key parameters that are typically optimized include:

Methylating Agent: The choice of methylating agent (e.g., methyl bromide, methyl iodide, dimethyl sulfate) can influence reaction rate and selectivity. Methyl bromide and methyl iodide are commonly employed for quaternization.

Solvent System: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents like acetonitrile (B52724), acetone, or dimethylformamide are often used for quaternization reactions, as they can stabilize the charged transition state and product.

Temperature and Reaction Time: Optimizing these parameters is critical to ensure complete reaction without excessive degradation or side reactions. Elevated temperatures can accelerate the quaternization, but careful control is needed.

Stoichiometry: Using the correct molar ratio of atropine to the methylating agent is essential for maximizing yield and minimizing unreacted starting material or over-alkylation, although over-alkylation is less of a concern with simple methylation to a quaternary salt.

Base: While not always necessary for simple quaternization, the presence of a mild base might be considered in some protocols to scavenge any acidic by-products, though this is less common for direct methylation of a tertiary amine.

While specific, detailed optimization studies for this compound synthesis are not extensively published in the general literature, the principles applied in similar quaternization reactions are directly transferable. For instance, research into optimizing esterification reactions for tropane alkaloids often involves exploring different catalysts (e.g., acids, enzymes), solvents, and reaction conditions to improve yields and reduce reaction times rsc.org.

Methodological Advancements in this compound Production

Methodological advancements in tropane alkaloid synthesis, which can inform the production of this compound and its analogues, include the development of more efficient and stereoselective routes. While direct methylation of atropine is relatively simple, research into novel tropane alkaloid synthesis often focuses on constructing the core tropane skeleton or introducing modifications with greater precision.

Recent advances in organic synthesis have explored strategies such as:

Asymmetric Synthesis: Developing methods for the enantioselective synthesis of tropane alkaloids or their precursors is crucial, as stereochemistry significantly impacts biological activity researchgate.net. Techniques involving asymmetric deprotonation or chiral catalysts are employed.

Late-Stage Functionalization: Strategies that allow for diversification of the tropane scaffold at key positions (N8, C3, C6/C7) late in the synthetic sequence are highly valuable for creating analogues nih.govnih.gov. This approach permits the rapid generation of libraries of compounds with varied properties.

Flow Chemistry and Microfluidics: The application of continuous-flow microfluidics and preparative electrospray techniques has shown promise for optimizing reaction conditions, improving yields, and enabling rapid screening of reagents for tropane alkaloid synthesis, as demonstrated in studies on atropine synthesis rsc.org.

Bioinspired Synthesis: Mimicking biosynthetic pathways or utilizing enzymatic transformations can offer greener and more selective routes to complex molecules mdpi.comtechnologynetworks.com.

While these advancements may not directly pertain to the simple methylation of atropine, they represent the cutting edge of tropane chemistry and provide a framework for designing and synthesizing novel this compound analogues with tailored properties.

Exploration of Novel this compound Derivatives and Analogues

The exploration of novel this compound derivatives and analogues is driven by the desire to fine-tune their pharmacological profiles, improve their selectivity for specific muscarinic receptor subtypes, or enhance their pharmacokinetic properties. Modifications can target various parts of the molecule: the tropane ring system, the ester linkage, or the esterifying acid moiety.

Research into tropane alkaloid analogues often involves:

Quaternization with Different Alkyl Groups: Beyond the methyl group, other alkyl or functionalized alkyl groups can be introduced onto the nitrogen atom, creating quaternary ammonium salts with potentially altered properties (e.g., N-ethyl, N-propyl, N-butyl derivatives) medchemexpress.com.

Modification of the Ester Moiety: Altering the tropic acid part or replacing it with other carboxylic acids can significantly impact receptor binding and activity technologynetworks.comdtic.mil.

Stereochemical Modifications: Synthesizing specific stereoisomers or modifying the stereochemistry at chiral centers can lead to compounds with enhanced potency or selectivity.

Changes to the Tropane Skeleton: Introducing substituents or altering the bicyclic system itself can yield novel analogues with distinct pharmacological profiles nih.govacs.org.

The development of quaternary ammonium compounds derived from tropane alkaloids, such as ipratropium (B1672105) bromide and tiotropium (B1237716) bromide, demonstrates the success of this approach in creating selective muscarinic antagonists with reduced CNS penetration medchemexpress.cominchem.org.

Rational Design Principles for Derivatization

Rational design principles are paramount in the synthesis of novel this compound analogues. This approach leverages a deep understanding of structure-activity relationships (SAR) and molecular pharmacology to guide the chemical modifications. Key principles include:

Structure-Activity Relationship (SAR) Studies: By systematically altering specific parts of the this compound molecule and evaluating the biological activity of the resulting analogues, researchers can identify structural features critical for receptor binding and efficacy technologynetworks.comresearchgate.net. For instance, SAR studies have shown that quaternization of the nitrogen in atropine derivatives can decrease potency but improve peripheral selectivity technologynetworks.com.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for interaction with the target receptor allows for the design of molecules that fit this model researchgate.netwdh.ac.id.

Target Receptor Subtype Selectivity: With the identification of multiple muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5), rational design aims to create analogues that selectively target specific subtypes, thereby minimizing off-target effects and improving therapeutic outcomes inchem.orgresearchgate.net.

Physicochemical Property Modulation: Designing molecules with specific lipophilicity (log P), polarity (PSA), and molecular weight can influence absorption, distribution, metabolism, and excretion (ADME) properties, including CNS penetration dtic.milresearchgate.net. The quaternary nature of this compound itself contributes to its high polarity and reduced CNS penetration.

"Soft Drug" Design: This strategy involves designing molecules that are metabolically labile in the systemic circulation, leading to rapid inactivation and reduced systemic toxicity, while retaining local activity at the site of application nih.gov.

These principles guide the iterative process of designing, synthesizing, and testing new compounds, aiming for improved therapeutic agents.

Biosynthetic Considerations for Tropane Alkaloids Related to this compound

While this compound is a synthetic derivative, understanding the biosynthesis of natural tropane alkaloids like atropine and hyoscyamine provides valuable insights that can inform synthetic strategies for novel analogues. The biosynthesis of tropane alkaloids is a complex, multi-step enzymatic process originating from amino acids.

The general biosynthetic pathway involves:

Precursors: Ornithine or arginine are converted to putrescine.

Methylation and Oxidation: Putrescine is methylated to N-methylputrescine, which is then oxidized to N-methyl-Δ¹-pyrrolinium. This cation is a key intermediate and a branch point for the biosynthesis of various tropane alkaloids and nicotine.

Tropinone (B130398) Formation: N-methyl-Δ¹-pyrrolinium undergoes a Mannich-like condensation with malonyl-CoA, catalyzed by enzymes like tropinone synthase (e.g., CYP82M3), to form tropinone.

Tropinone Reduction: Tropinone is stereospecifically reduced by tropinone reductases (TR-I and TR-II) to tropine (3α-tropanol) and pseudotropine (3β-tropanol), respectively. Tropine is the precursor for hyoscyamine and atropine.

Esterification: Tropine is esterified with tropic acid (derived from phenylalanine via phenylpyruvic acid and phenyllactic acid) to form hyoscyamine.

Racemization/Modification: Hyoscyamine can racemize to atropine. Further modifications, such as hydroxylation and epoxidation catalyzed by hyoscyamine 6β-hydroxylase (H6H), lead to scopolamine (B1681570) (hyoscine) mdpi.comtechnologynetworks.comCurrent time information in Colombo, LK.bohrium.comnih.gov.

Table 1: Key Intermediates and Enzymes in Tropane Alkaloid Biosynthesis

StagePrecursor/IntermediateKey Enzyme(s)
Early Steps Ornithine/Arginine → PutrescineOrnithine Decarboxylase (ODC), Arginine Decarboxylase (ADC)
Putrescine → N-methylputrescinePutrescine N-methyltransferase (PMT)
N-methylputrescine → N-methyl-Δ¹-pyrrolinium cationN-methylputrescine oxidase (MPO)
Tropane Ring Formation N-methyl-Δ¹-pyrrolinium cation + Malonyl-CoA → TropinoneTropinone Synthase (e.g., AbCYP82M3)
Tropinone → Tropine (3α-tropanol)Tropinone Reductase I (TR-I)
Tropinone → Pseudotropine (3β-tropanol)Tropinone Reductase II (TR-II)
Esterification Tropine + Tropic Acid → HyoscyamineEsterification enzymes, Littorine Synthase (LS)
Further Modifications Hyoscyamine → Atropine (racemization)Spontaneous or enzymatic racemization
Hyoscyamine → Scopolamine (Hyoscine)Hyoscyamine 6β-hydroxylase (H6H), Littorine Mutase/Monooxygenase (CYP80F1)

Understanding these biosynthetic steps can inspire synthetic chemists to develop chemoenzymatic approaches or to utilize biosynthetic intermediates as starting materials for creating novel tropane analogues. The ability to "mix and match" genes from different plant families (e.g., Solanaceae and Erythroxylaceae) offers potential for engineering novel biosynthetic pathways and optimizing the production of specific tropane alkaloids or their derivatives technologynetworks.com.

Molecular and Cellular Pharmacology of Methylatropine

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonism Mechanisms of Methylatropine

The primary mechanism of action for this compound is its antagonism at the five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are G protein-coupled receptors (GPCRs) that regulate a vast array of physiological processes. researchgate.net

This compound functions as a competitive antagonist at muscarinic receptors. nih.gov This mechanism involves the reversible binding of this compound to the same primary (orthosteric) binding site on the mAChR that acetylcholine binds to. By occupying this site, this compound physically prevents ACh from binding and activating the receptor. This inhibition is surmountable, meaning that it can be overcome by increasing the concentration of the agonist, acetylcholine. As a derivative of atropine (B194438), which is a well-established competitive inhibitor, this compound follows this classic pharmacological model of antagonism. nih.gov

The five subtypes of muscarinic receptors (M1, M2, M3, M4, M5) are distributed differently throughout the body and are coupled to distinct intracellular signaling pathways. wikipedia.org Like its parent compound, atropine, this compound is considered a non-selective muscarinic antagonist, meaning it binds with high affinity to all five receptor subtypes without significant preference. nih.gov This lack of selectivity is demonstrated by the binding profile of atropine, which shows consistently high affinity across the human mAChR subtypes. The inhibitor constant (pKi), a measure of binding affinity, for atropine is similar for all five receptor types, underscoring its non-selective nature. nih.gov This profile explains the wide range of physiological effects observed, as the drug blocks cholinergic signaling in numerous target organs simultaneously.

Binding Affinities (pKi) of Atropine at Human Muscarinic Receptor Subtypes
Receptor SubtypeMean pKi Value
M18.9 - 9.0
M29.0 - 9.1
M39.1 - 9.2
M48.9 - 9.0
M58.8

pKi is the negative logarithm of the inhibitor constant (Ki). Higher pKi values indicate stronger binding affinity. Data reflects the general non-selective, high-affinity profile of atropine, which is characteristic of this compound as well.

Ligand-Receptor Binding Kinetics and Affinity Studies of this compound

The interaction between this compound and mAChRs is defined by its binding affinity and the rates at which it associates with and dissociates from the receptor. These kinetic parameters are crucial for understanding the compound's pharmacological effect.

The kinetics of ligand-receptor binding are described by the association rate constant (kon or on-rate) and the dissociation rate constant (koff or off-rate). The on-rate quantifies how quickly a ligand binds to a receptor, while the off-rate describes the speed at which the ligand-receptor complex breaks apart.

For unlabeled antagonists like this compound, these kinetic parameters can be determined indirectly using methods such as competition kinetics. This technique involves measuring the binding kinetics of a labeled ligand (a radioligand) in the absence and presence of the unlabeled competitor. researchgate.net By analyzing how this compound alters the binding rate of the radioligand, its own kon and koff values can be calculated through mathematical modeling. researchgate.net While specific kon and koff values for this compound are not extensively documented in publicly available literature, this methodology is standard for characterizing muscarinic antagonists.

The equilibrium dissociation constant (Kd) is a fundamental measure of the affinity of a ligand for its receptor; it is the ratio of the koff to kon (Kd = koff/kon). A lower Kd value signifies a higher binding affinity. For competitive antagonists, the inhibitor constant (Ki) is conceptually analogous to the Kd.

This compound demonstrates very high affinity for muscarinic receptors. In a radioligand binding assay using porcine brain membranes, which contain a mixture of mAChR subtypes, this compound exhibited an IC50 value of less than 0.1 nM. nih.gov The IC50 value represents the concentration of an inhibitor required to displace 50% of a specific radioligand, and this low value is indicative of a potent, high-affinity interaction between this compound and the receptor population. nih.gov

Post-Receptor Signaling Pathways and Downstream Cellular Effects Modulated by this compound

Muscarinic acetylcholine receptors are coupled to intracellular G proteins, which initiate distinct signaling cascades upon activation by an agonist like acetylcholine. By blocking these receptors, this compound prevents the initiation of these pathways.

The five mAChR subtypes are functionally divided into two major signaling pathways:

M1, M3, and M5 Receptors : These subtypes primarily couple to G proteins of the Gq/11 family. wikipedia.org Activation of this pathway stimulates the enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

M2 and M4 Receptors : These subtypes couple to G proteins of the Gi/o family. wikipedia.org Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The βγ-subunits of these G proteins can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.

By acting as a non-selective antagonist, this compound blocks both the Gq/11 and Gi/o signaling cascades. The downstream cellular effects of this blockade are tissue-dependent and reflect the roles of the specific receptor subtypes being inhibited:

Inhibition of M2 receptors in the heart removes the parasympathetic brake, leading to an increased heart rate. wikipedia.org

Inhibition of M3 receptors in smooth muscle leads to relaxation, causing effects such as bronchodilation and decreased bladder contractility. wikipedia.org

Inhibition of M3 receptors in exocrine glands results in reduced secretions, such as decreased salivation. wikipedia.org

Therefore, the pharmacological profile of this compound is a direct consequence of its high-affinity, competitive, and non-selective blockade of agonist-induced signal transduction across the family of muscarinic acetylcholine receptors.

Preclinical Pharmacological Investigations of Methylatropine

Mechanistic Studies on Cholinergic System Modulation by Methylatropine in Preclinical Models

Mechanistic studies in preclinical models have further elucidated how this compound modulates the cholinergic system. These investigations range from in vitro assays on isolated cells and tissues to in vivo studies examining complex physiological and behavioral responses.

In vitro assays are fundamental for characterizing the affinity and potency of this compound at muscarinic acetylcholine (B1216132) receptors (mAChRs).

Receptor Binding Assays: These assays determine the affinity of a drug for specific receptor subtypes. Studies using radioligand binding techniques with cloned human muscarinic receptors (M1-M5) have been employed to determine the equilibrium dissociation constant (Ki) of various anticholinergic agents. nih.govmiami.edu Research on corresponding tertiary and quaternary anticholinergic analogues has shown that the addition of a methyl group to the nitrogen atom, as in this compound, can lead to a different mode of interaction with muscarinic receptor binding sites, sometimes resulting in biphasic inhibition curves. nih.gov This suggests a more complex interaction of quaternary derivatives with the receptor compared to their tertiary counterparts. nih.gov

Functional Assays:

Calcium Mobilization Assays: In cells expressing muscarinic receptors (e.g., hM1), the antagonist potency of this compound can be determined by its ability to inhibit the increase in intracellular calcium induced by a muscarinic agonist like carbachol. nih.gov

Isolated Tissue Preparations: The classic method for functional characterization involves using isolated tissues rich in muscarinic receptors, such as the guinea pig ileum or bladder. In these preparations, the antagonist's potency is quantified by its ability to shift the concentration-response curve of an agonist to the right. The pA2 value, derived from a Schild plot, is a measure of the antagonist's affinity for the receptor in a functional system. nih.govnih.gov

The following table summarizes pA2 values for various muscarinic antagonists in different tissue preparations.

AntagonistTissueAgonistpA2 Value
Atropine (B194438) Guinea Pig AtriaBethanechol>8.0
Guinea Pig Gastric FundusBethanechol~7.5
Guinea Pig Urinary BladderBethanechol~7.5
Human Colon (Circular)Carbachol8.72 ± 0.28
Human Colon (Longitudinal)Carbachol8.60 ± 0.08
Pirenzepine Guinea Pig AtriaBethanechol~7.0
Guinea Pig Gastric FundusBethanechol~7.0
Guinea Pig Urinary BladderBethanechol~7.0
Glycopyrrolate (B1671915) Guinea Pig AtriumCarbachol8.16
Guinea Pig AtriumAcetylcholine8.39

This compound is a valuable tool in in vivo research to differentiate between central and peripheral cholinergic effects.

Pilocarpine-Induced Seizure Model: In this model, high doses of the muscarinic agonist pilocarpine (B147212) are administered to induce seizures, a centrally mediated event. To prevent life-threatening peripheral cholinergic effects (e.g., excessive secretions, bradycardia), animals are often pre-treated with this compound. nih.gov This allows for the study of the central seizure activity without the confounding influence of severe peripheral toxicity. The inability of this compound to block the seizures themselves further underscores its peripheral selectivity. nih.gov

Oxotremorine-Induced Hypothermia and Nociception Models: The muscarinic agonist oxotremorine (B1194727) induces a range of centrally and peripherally mediated effects. In rats, the irreversible muscarinic agonist BM123 produces hypothermia and elevates nociceptive thresholds. nih.gov Pre-treatment with atropine, a centrally acting antagonist, prevents both central and peripheral effects. In contrast, this compound only prevents the peripheral signs, demonstrating its utility in dissecting the central versus peripheral components of a drug's action. nih.gov

Passive Avoidance Learning: As discussed previously, this model is crucial for studying the cognitive effects of cholinergic agents. The lack of effect of peripherally administered this compound on passive avoidance learning is a key piece of evidence for its limited CNS penetration. nih.gov

Comparative Pharmacological Profiling of this compound with Other Anticholinergic Agents

The pharmacological profile of this compound is best understood when compared to other anticholinergic drugs, particularly its parent compound, atropine, and other commonly used agents like scopolamine (B1681570) and glycopyrrolate.

The primary difference lies in the chemical structure: atropine and scopolamine are tertiary amines, allowing them to cross the blood-brain barrier and exert central effects, whereas this compound and glycopyrrolate are quaternary ammonium (B1175870) compounds, largely restricting them to the periphery. clinicalgate.comnih.gov

Potency and Selectivity:

Peripheral Effects: In terms of peripheral activity, such as the inhibition of salivation (antisialagogue effect), glycopyrrolate is considered more potent than atropine. nih.gov Studies in humans have shown this compound to be more potent than atropine in its antisialogogue effect as well. nih.gov Scopolamine also has stronger antisialagogue actions than atropine. clinicalgate.com

Central Effects: Scopolamine has more potent central nervous system effects than atropine, often causing sedation and amnesia. clinicalgate.com this compound and glycopyrrolate have minimal to no central effects due to their inability to cross the BBB. nih.govclinicalgate.com

Cardiovascular Effects: Atropine is known for causing tachycardia. Glycopyrrolate has minimal cardiovascular effects. nih.gov Low doses of both atropine and this compound can cause a paradoxical bradycardia. nih.govclinicalgate.com

The following table provides a comparative overview of the properties of these anticholinergic agents.

Drug Chemical Class BBB Penetration Primary Site of Action Relative Antisialagogue Potency Notable CNS Effects
This compound Quaternary AmmoniumLowPeripheralHigher than AtropineMinimal
Atropine Tertiary AmineHighCentral & PeripheralBaselineStimulation, potential for confusion
Scopolamine Tertiary AmineHighCentral & PeripheralHigher than AtropineSedation, amnesia, delirium
Glycopyrrolate Quaternary AmmoniumLowPeripheralHigher than AtropineMinimal

This comparative profiling highlights the specific therapeutic niche for peripherally selective anticholinergic agents like this compound in preclinical research and potentially in clinical applications where central side effects are to be avoided.

Pharmacokinetics and Biodistribution Studies of Methylatropine in Preclinical Models

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization of Methylatropine

The comprehensive characterization of a drug's ADME properties in preclinical species forms the bedrock of its development. This involves detailed investigations into how the compound enters the body, where it travels, how it is transformed, and how it is removed.

Tissue distribution studies aim to map the concentration of a drug and its metabolites in various organs and tissues over time. This data is vital for understanding target engagement and potential off-target effects. Compartmental analysis, often derived from these distribution studies, helps to describe the drug's disposition in a simplified manner, typically by assigning it to one or more theoretical compartments representing different body spaces.

Studies investigating the distribution of muscarinic acetylcholine (B1216132) receptor antagonists, including this compound, in preclinical models have provided insights into their tissue affinity. For instance, in rodent models, the distribution of this compound has been quantified in key organs such as the heart, lungs, and liver, relative to blood concentrations.

Table 1: Tissue Distribution of this compound in Preclinical Models

Tissue% Dose/g Tissue (Mean ± SD)Heart-to-Blood Ratio (Mean)
Heart0.82 ± 0.240.51
Lungs1.38 ± 0.25N/A
Liver2.74 ± 0.83N/A
Blood1.61 ± 0.24N/A

Note: Data is derived from studies on muscarinic antagonists in preclinical models, with specific values presented for this compound. snmjournals.org

Preclinical ADME studies commonly include tissue distribution tests to assess the extent and rate of drug uptake and retention in different tissues. suzhouresearch.com

Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. Identifying the metabolic pathways and characterizing the resulting metabolites is crucial, as metabolites can be pharmacologically active, inactive, or even toxic. Radiolabeling studies are frequently employed in preclinical ADME investigations to trace the drug and identify its metabolites in biological samples. xenotech.combioanalysis-zone.com However, specific details regarding the metabolic pathways and identified metabolites of this compound in preclinical species are not extensively detailed in the available literature snippets.

The excretion of a drug and its metabolites from the body is a critical determinant of its duration of action and potential for accumulation. The primary routes of excretion are typically renal (via urine) and hepatic (via bile, then feces). Clearance is a pharmacokinetic parameter that quantifies the rate at which a drug is removed from the body by all elimination processes.

In preclinical studies, excretion balance studies, which involve collecting urine and feces after drug administration, are standard practice to determine the routes and extent of drug elimination. suzhouresearch.com While specific excretion routes for this compound are not explicitly detailed in the provided search results, renal excretion is a common mechanism for many hydrophilic compounds. trc-p.nl The kidneys eliminate drugs through glomerular filtration, active tubular secretion, and tubular reabsorption. trc-p.nl It has been noted in a general context that actual renal clearance can be lower than predicted by glomerular filtration alone, suggesting significant tubular reabsorption may occur for some compounds. trc-p.nl

Factors Influencing this compound's Biodistribution, with Emphasis on Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) is a highly selective physiological barrier that protects the central nervous system (CNS) from circulating substances. Its permeability to drugs is a critical factor in determining whether a compound can reach therapeutic concentrations in the brain. This compound, being a quaternary ammonium (B1175870) compound, is generally considered to have limited ability to cross the BBB compared to its tertiary amine counterpart, atropine (B194438). ncats.io This reduced central penetration is attributed to its charged nature, which hinders passive diffusion across the lipid-rich membranes of the BBB. medtechbcn.com

Studies have indicated that this compound acts predominantly as a peripheral antagonist. nih.gov While it was found to be inactive when administered peripherally in blocking central effects, it could produce deficits when administered directly into the brain, underscoring its limited inherent BBB permeability. nih.gov However, experimental conditions that alter BBB integrity can influence this compound's distribution. For instance, exposure to compression-decompression conditions in rats led to increased BBB permeability, allowing this compound to exert a more pronounced effect on haloperidol-induced catalepsy compared to control conditions. nih.gov Notably, this effect was less potent than that observed with atropine under similar circumstances, reinforcing the notion that this compound's BBB penetration is significantly lower than that of atropine. ncats.ionih.gov

Structure Activity Relationship Sar Studies of Methylatropine

Identification of Key Structural Determinants for mAChR Binding and Antagonism by Methylatropine

The antagonistic activity of this compound at muscarinic acetylcholine (B1216132) receptors is dictated by specific structural components that facilitate its binding to the receptor. The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in medicinal chemistry. wikipedia.org SAR studies aim to identify the specific structural features of a compound that are responsible for its biological effects. gardp.org

Influence of Quaternary Ammonium (B1175870) Moiety on Activity and CNS Penetration

A defining feature of the this compound molecule is its quaternary ammonium group. This positively charged moiety plays a crucial role in the compound's pharmacological profile. As a quaternary ammonium salt of atropine (B194438), this compound is highly polar. wikipedia.org This high polarity makes it less lipid-soluble compared to its parent compound, atropine. gpnotebook.com

The blood-brain barrier is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). The ability of a drug to penetrate this barrier is largely dependent on its physicochemical properties, such as lipid solubility. Due to its reduced lipophilicity, this compound is less likely to cross the blood-brain barrier. gpnotebook.com This characteristic significantly reduces the central nervous system side effects that are often associated with atropine. gpnotebook.com While its peripheral effects remain potent, the central effects are minimized. wikipedia.orggpnotebook.com The blocking potency of this compound at neuromuscular and ganglionic synapses is reported to be approximately 10-20 times higher than that of atropine. wikipedia.org

The following table summarizes the key properties influenced by the quaternary ammonium moiety:

PropertyInfluence of Quaternary Ammonium MoietyConsequence
Polarity IncreasedReduced lipid solubility.
CNS Penetration DecreasedMinimizes central side effects.
Peripheral Activity PotentEffective at peripheral muscarinic receptors.

Stereochemical Considerations in this compound's Receptor Interactions

Stereochemistry is a critical factor in the interaction between a drug and its biological target. mhmedical.com Since biological receptors are chiral, they can differentiate between the stereoisomers of a drug molecule. uobasrah.edu.iq The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit significant differences in their biological activity. nih.gov

Atropine, the precursor to this compound, is a racemic mixture of equal parts (S)-hyoscyamine and (R)-hyoscyamine. The biological activity of atropine is primarily due to the (S)-hyoscyamine enantiomer. The three-dimensional arrangement of atoms in the active enantiomer allows it to align optimally with the binding site on the muscarinic receptor. nih.gov This precise fit is often described by a "three-point attachment" model, where specific groups on the drug molecule interact with corresponding sites on the receptor. researchgate.net The inactive enantiomer, due to its different spatial arrangement, cannot achieve the same degree of interaction and is therefore less active. nih.gov

Methylation of atropine to form this compound does not alter the chiral centers of the parent molecule. Therefore, the stereochemical considerations for this compound's receptor interactions are directly inherited from atropine. The (S)-enantiomer of this compound is expected to be the more potent antagonist at muscarinic receptors.

Computational Approaches in this compound SAR Elucidation

Computational methods have become indispensable tools in modern drug discovery and for elucidating the structure-activity relationships of drug molecules. researchgate.net These in silico techniques provide valuable insights into how a molecule like this compound interacts with its receptor at an atomic level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

For a series of this compound analogs, a QSAR study would involve:

Data Set Preparation: A collection of this compound derivatives with their experimentally determined binding affinities for muscarinic receptors would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its reliability. nih.gov

A well-validated QSAR model for this compound analogs could be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts towards more potent antagonists.

Molecular Docking and Dynamics Simulations of this compound-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. mdpi.com This method allows researchers to visualize the binding mode of this compound within the binding pocket of a muscarinic acetylcholine receptor subtype. The process involves generating a multitude of possible conformations of the ligand within the receptor's active site and then using a scoring function to rank them based on their predicted binding affinity. researchgate.net

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-receptor complex over time. mdpi.com MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor. nih.gov These simulations can reveal key information about the stability of the binding pose, the specific intermolecular interactions (such as hydrogen bonds and van der Waals forces) that contribute to binding, and the conformational changes that may occur upon ligand binding. mdpi.com

Design Principles for Modulating this compound's Selectivity and Pharmacological Profile via Structural Modifications

The structural framework of this compound offers several opportunities for modification to enhance its selectivity for specific muscarinic receptor subtypes and to fine-tune its pharmacological profile. The design of new analogs is guided by the principles of SAR and often involves a combination of synthetic chemistry and computational modeling. nih.gov

Key strategies for modifying the this compound scaffold include:

Modification of the Ester Group: The ester linkage in this compound is crucial for its activity. Altering the tropic acid portion of the molecule by introducing different substituents on the phenyl ring or modifying the hydroxyl group can influence both potency and receptor selectivity.

Varying the Quaternary Ammonium Group: While the quaternary ammonium group is essential for its peripheral action, modifying the N-methyl group to other alkyl or functionalized groups could impact the drug's interaction with the receptor and its pharmacokinetic properties.

The design and synthesis of novel analogs based on these principles can lead to the development of new therapeutic agents with improved efficacy and reduced side effects. nih.gov The ultimate goal is to create molecules with a more desirable balance of properties, such as enhanced selectivity for a particular muscarinic receptor subtype, which could translate into a more targeted therapeutic effect. nih.gov

Advanced Analytical Methodologies for Methylatropine Research

Chromatographic Techniques for Methylatropine Quantification and Purity Assessment

Chromatographic techniques form the backbone of quantitative analysis and purity assessment for this compound, enabling its separation from complex mixtures and the accurate determination of its concentration.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

HPLC and its advanced counterpart, UHPLC, are widely utilized for the analysis of this compound due to their high resolution, sensitivity, and speed. Method development typically involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection method to achieve optimal separation and quantification.

Reversed-phase HPLC (RP-HPLC) using C18 columns is a common approach. Mobile phases often consist of mixtures of organic solvents (like acetonitrile (B52724) or methanol) and aqueous buffers, frequently with pH adjustments to ensure consistent ionization and retention of the basic this compound molecule scienceopen.comnih.govnih.govresearchgate.net. Detection is commonly performed using UV-Vis detectors, with wavelengths around 214-215 nm being typical for tropane (B1204802) alkaloids scienceopen.comnih.govnih.gov. UHPLC, with its smaller particle size columns and higher operating pressures, offers faster analysis times and improved resolution, making it increasingly preferred for complex sample matrices or high-throughput analysis researchgate.netacs.org.

Method validation for HPLC/UHPLC assays of this compound includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness, ensuring the method is reliable for its intended purpose scienceopen.comnih.govnih.govresearchgate.neteuropa.eunih.govjapsonline.comscirp.org.

Table 7.1.1: Representative HPLC/UHPLC Method Parameters for Tropane Alkaloid Analysis

ParameterTypical Value/DescriptionReference(s)
Technique RP-HPLC / UHPLC scienceopen.comnih.govnih.govresearchgate.netresearchgate.netacs.org
Column C18 (e.g., 250 x 4.6 mm, 5 µm; 50 x 4.6 mm, 3.5 µm) scienceopen.comnih.govnih.govresearchgate.net
Mobile Phase Acetonitrile/Water mixtures, buffered solutions scienceopen.comnih.govnih.govresearchgate.net
pH of Mobile Phase Typically acidic (e.g., pH 3.0) for optimal separation nih.gov
Flow Rate 0.5 – 1.5 mL/min scienceopen.comnih.govnih.govresearchgate.net
Detection Wavelength 214 nm or 215 nm (UV Detection) scienceopen.comnih.govnih.gov
Detection Method UV-Vis Detector, Mass Spectrometry (MS/MS) scienceopen.comnih.govnih.govresearchgate.netacs.org
Run Time Varies (e.g., <10 min for UHPLC) scienceopen.com

Gas Chromatography (GC) and Ion Chromatography (IC) Applications

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. However, this compound, being a quaternary ammonium (B1175870) compound, is inherently non-volatile and thermally labile, making direct GC analysis challenging without derivatization to increase its volatility and stability. While GC is extensively used in the pharmaceutical industry for residual solvent analysis, impurity profiling, and pharmacokinetic studies of volatile drugs phenomenex.comopenaccessjournals.comscirp.org, its direct application for this compound quantification is less common compared to LC-based methods.

Spectrometric Methods for Structural Elucidation and Impurity Profiling of this compound

Spectrometric techniques are indispensable for confirming the identity, elucidating the structure, and identifying impurities of this compound.

Mass Spectrometry (MS and MS/MS) for Molecular Fragmentation and Accurate Mass Measurement

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for identifying and characterizing this compound and its related impurities. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental composition and confirming molecular formulas researchgate.netacs.orgspectroscopyonline.com.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. By fragmenting the precursor ion of this compound, characteristic fragment ions are generated, which serve as a unique fingerprint for identification researchgate.netacs.orgspectroscopyonline.com. For instance, N-methylatropine has been reported to show a fragment ion at m/z 93.0697 ([C7H9]+) and a common fragment ion at m/z 138.1277 ([C9H16N]+) in its MS/MS spectrum researchgate.netacs.org. These fragmentation patterns are vital for distinguishing this compound from structurally similar compounds and for identifying process-related or degradation impurities nih.gov.

Table 7.2.1: Key MS/MS Fragment Ions for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment StructureReference(s)
(Not specified)93.0697[C7H9]+ (Dihydrotropylium) researchgate.netacs.org
(Not specified)138.1277[C9H16N]+ researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for unequivocally confirming the chemical structure of this compound. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, respectively.

NMR spectroscopy allows for the identification of distinct proton and carbon signals, their chemical shifts, integration (number of protons), and splitting patterns (due to neighboring protons), which collectively define the molecule's architecture libretexts.orgcognitoedu.orglibretexts.orgwikipedia.orgpressbooks.pub. While specific NMR data for this compound was not detailed in the provided search results, NMR is routinely used to confirm the structure of synthesized compounds and to characterize impurities or related substances, as demonstrated in the structural identification of related granatane alkaloids acs.org. The principles of NMR, such as chemical shift values and signal multiplicity, are fundamental for verifying the structure of organic molecules like this compound.

Development and Validation of Analytical Methods for this compound in Biological Matrices (Preclinical)

The analysis of this compound in biological matrices, such as plasma or urine, is crucial for preclinical pharmacokinetic and toxicokinetic studies. Developing and validating bioanalytical methods ensures the accuracy and reliability of the data obtained.

Method Development involves selecting appropriate sample preparation techniques (e.g., Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)) to extract this compound from the biological matrix, minimizing interference from endogenous components humanjournals.comresearchgate.net. LC-MS/MS is frequently the chosen analytical platform due to its high sensitivity and selectivity for quantifying analytes in complex biological samples europa.eunih.govhumanjournals.com.

Method Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) nih.goveuropa.eujapsonline.comscirp.org. Key validation parameters include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present in the sample matrix nih.govjapsonline.com.

Accuracy: The closeness of agreement between the measured value and the true value nih.govjapsonline.comhumanjournals.com.

Precision: The closeness of agreement between independent test results obtained under stipulated conditions nih.govjapsonline.comhumanjournals.com. This includes repeatability and intermediate precision.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range scienceopen.comnih.govjapsonline.comhumanjournals.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively scienceopen.comnih.govjapsonline.comscirp.orghumanjournals.com.

Stability: Ensuring the analyte remains stable in the biological matrix under various storage and processing conditions europa.eunih.govjapsonline.comhumanjournals.com.

Matrix Effects: Assessing the impact of the biological matrix on the ionization efficiency of the analyte in LC-MS/MS methods nih.gov.

Table 7.3.1: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria (ICH Guidelines)Reference(s)
Specificity Ability to measure the analyte in the presence of other components.Demonstrated by analyzing blank matrix, spiked matrix, and incurred samples. No significant interference at the analyte's retention time. nih.govjapsonline.com
Accuracy Closeness of test results to the true value.±15% deviation from the nominal value for concentrations other than the LOQ; ±20% for the LOQ. nih.govjapsonline.com
Precision Closeness of agreement between independent measurements.Coefficient of Variation (CV) ≤15% for concentrations other than the LOQ; CV ≤20% for the LOQ. nih.govjapsonline.com
Linearity Relationship between concentration and instrument response.Correlation coefficient (r) ≥ 0.99; slope and intercept within acceptable ranges. scienceopen.comnih.govjapsonline.com
LOD Lowest concentration reliably detectable.Varies based on application; typically determined experimentally. scienceopen.comnih.govjapsonline.com
LOQ Lowest concentration reliably quantifiable with acceptable accuracy and precision.Typically defined as the lowest calibration standard, with CV ≤20% and accuracy within ±20%. scienceopen.comnih.govjapsonline.com
Stability Analyte stability in matrix under various conditions (e.g., freeze-thaw, bench-top, long-term storage).Recovery should remain within ±15% of the initial value. europa.eunih.govjapsonline.com
Matrix Effect Influence of matrix components on analyte signal.Assessed by comparing the signal of analyte in matrix to signal in solvent. Should not significantly impact accuracy or precision. nih.gov

Compound Name List:

this compound

Atropine (B194438)

N-methylatropine

Granatane alkaloids

Granatane tropate (B1238587)

Granatane isovalerate

Scopolamine (B1681570)

Anisodamine

Homatropine

Apoatropine

Ipratropium (B1672105) Bromide

Hyoscyamine (B1674123) methyl Bromide

Atropine Methylbromide

Methyl jasmonate

Neostigmine Methylsulfate

Phenoxyethanol

Methylparaben

Propylparaben

Mometasone Furoate

Tazarotene

Pirimiphos-methyl

Pirfenidone

Iodobenzene

2-hydroxy-5-methylpyridine (B17766)

Methyl eugenol (B1671780)

Xylene

Future Research Directions and Unresolved Challenges for Methylatropine

Advancements in Synthetic Strategies for Isotope-Labeled Methylatropine for Research

The synthesis of isotope-labeled compounds is crucial for in-depth pharmacokinetic and metabolic studies. musechem.com For this compound, the incorporation of isotopes such as carbon-14 (¹⁴C) or tritium (³H) would enable precise tracking and quantification in biological systems. While specific literature on the advanced synthesis of isotope-labeled this compound is not abundant, general progress in isotopic labeling techniques offers a roadmap for future endeavors.

Current and Emerging Techniques:

Recent advancements in isotopic labeling have moved towards more efficient and selective methods. musechem.com Late-stage functionalization, for instance, allows for the introduction of an isotope in the final steps of a synthetic route, which is particularly advantageous when working with radioactive isotopes as it minimizes the handling of radioactive materials and reduces radioactive waste. openmedscience.com

For this compound, a potential strategy would involve the use of a labeled methylating agent, such as [¹⁴C]methyl iodide or [³H]methyl iodide, to quaternize the nitrogen atom of atropine (B194438). This approach would be a straightforward adaptation of the established synthesis of this compound.

Furthermore, hydrogen isotope exchange (HIE) methods, catalyzed by transition metals like iridium or ruthenium, have emerged as powerful tools for incorporating deuterium or tritium into complex molecules. musechem.com These methods could potentially be applied to this compound to introduce isotopic labels at various positions on the molecule, providing valuable tools for metabolic stability and receptor interaction studies.

Challenges and Future Directions:

A primary challenge in the synthesis of isotope-labeled this compound is the availability of the labeled precursors and the optimization of reaction conditions to achieve high radiochemical purity and yield. nih.gov Future research should focus on developing more robust and scalable synthetic routes for producing high-purity, isotopically labeled this compound. The application of flow chemistry, which offers precise control over reaction parameters and improved safety for handling radioactive materials, could be a promising avenue for the synthesis of these critical research tools. x-chemrx.com

Elucidating Undiscovered Mechanistic Aspects of this compound's Interactions

While this compound is known to be a non-selective muscarinic receptor antagonist, a deeper understanding of its interactions with receptor subtypes and potential off-target effects is still needed. drugbank.com

Receptor Binding and Subtype Selectivity:

Radioligand binding assays are a cornerstone for characterizing drug-receptor interactions. nih.govsigmaaldrich.com Future research should employ a comprehensive panel of radioligand binding assays to meticulously profile the affinity of this compound for all five muscarinic receptor subtypes (M1-M5). This will provide a more nuanced understanding of its pharmacological profile and could reveal subtle subtype selectivities that have not yet been fully appreciated.

Investigating Non-Canonical Signaling Pathways:

The interaction of this compound with muscarinic receptors may involve more than simple competitive antagonism at the orthosteric binding site. Research into other muscarinic antagonists has revealed complex interactions, including allosteric modulation and biased agonism. Future studies should investigate whether this compound can act as an allosteric modulator at muscarinic receptors or if it exhibits biased signaling, preferentially blocking certain downstream signaling pathways over others.

Furthermore, the potential for this compound to interact with other receptor systems or ion channels remains largely unexplored. Unbiased screening approaches, such as affinity chromatography coupled with mass spectrometry, could identify novel binding partners and shed light on previously unknown mechanisms of action.

Potential for this compound as a Tool in Advanced Preclinical Neuroscience Models

This compound's inability to readily cross the blood-brain barrier makes it an invaluable tool for dissecting the peripheral versus central effects of cholinergic signaling in various physiological and pathological processes. nih.govnih.gov

Isolating Central Effects of Other Drugs:

In preclinical neuroscience research, this compound is frequently used to block the peripheral side effects of centrally acting cholinergic drugs. nih.gov This allows researchers to study the specific central effects of these drugs without the confounding influence of peripheral actions. For example, when studying the cognitive effects of a centrally acting muscarinic agonist, co-administration of this compound can prevent peripheral side effects like salivation and bradycardia, providing a clearer picture of the drug's central actions.

Investigating the Gut-Brain Axis:

The gut-brain axis is a bidirectional communication network that plays a critical role in health and disease. nih.gov Given the dense cholinergic innervation of the gastrointestinal tract, this compound can be a powerful tool to investigate the role of peripheral cholinergic signaling in gut-brain communication. For instance, by blocking peripheral muscarinic receptors with this compound, researchers can explore the central effects of gut-derived signals that are independent of peripheral cholinergic pathways.

Advanced In Vivo and In Vitro Models:

The development of more sophisticated preclinical models, such as human induced pluripotent stem cell (iPSC)-derived organoids and advanced in vivo imaging techniques, offers new opportunities to leverage the unique properties of this compound. scantox.com In brain organoid models, for example, this compound could be used to selectively block the effects of exogenously applied cholinergic agents on peripheral-like cell types within the organoid, allowing for a more precise investigation of central neuronal responses.

Addressing Research Gaps in this compound's Comparative Pharmacology

While this compound has been compared to its parent compound, atropine, and other muscarinic antagonists, a comprehensive and systematic comparative pharmacological analysis is lacking.

Head-to-Head Comparisons with Other Quaternary Antagonists:

A number of other quaternary ammonium (B1175870) muscarinic antagonists, such as methylscopolamine and ipratropium (B1672105), are used in research and clinical practice. qu.edu.iqsinglecare.com There is a need for direct, head-to-head comparative studies that evaluate the relative potencies, receptor subtype selectivities, and pharmacokinetic profiles of these compounds. Such studies would provide researchers with a clearer rationale for selecting the most appropriate antagonist for their specific experimental needs.

Exploring Species-Specific Differences:

The pharmacological effects of this compound can vary between different animal species. Future research should systematically investigate these species-specific differences in the pharmacokinetics and pharmacodynamics of this compound. This information is critical for the proper design and interpretation of preclinical studies and for translating findings from animal models to human physiology.

Clinical Comparative Studies:

In a clinical setting, a double-blind investigation comparing this compound bromide to atropine sulphate found that this compound had a stronger positive chronotropic effect on heart rate and a more pronounced mouth-drying action. nih.gov It was also observed to cause fewer dysrhythmias and did not produce side effects associated with the central anticholinergic syndrome. nih.gov Further well-controlled clinical studies comparing the efficacy and side-effect profiles of this compound with other peripherally acting muscarinic antagonists are warranted to better define its therapeutic niche.

Q & A

Q. How can researchers determine the receptor binding affinity and selectivity of methylatropine in vitro?

To assess this compound’s binding affinity (e.g., IC50 values), competitive radioligand displacement assays are commonly employed. For example, porcine brain membranes are incubated with a radiolabeled muscarinic ligand (e.g., [³H]-N-methylscopolamine) and increasing concentrations of this compound. Binding data are analyzed using nonlinear regression to calculate IC50, with validation against reference antagonists like atropine . Ensure purity of membrane preparations and consistency in buffer conditions (pH, ionic strength) to minimize variability.

Q. What in vivo models are appropriate for evaluating this compound’s antimuscarinic effects?

Rodent models are standard for peripheral effects (e.g., salivation inhibition, mydriasis). Intravenous administration in rats (e.g., ED50 for blood pressure modulation) allows quantification of dose-response relationships . For cardiovascular studies, chronically instrumented dogs under controlled anesthesia (e.g., halothane, isoflurane) enable monitoring of heart rate, subsidiary atrial pacemaker recovery time (SAPRT), and autonomic tone shifts via this compound nitrate injections . Include sham controls and validate physiological endpoints (e.g., ECG, blood pressure telemetry).

Q. What methodologies are critical for characterizing this compound’s physicochemical properties?

High-resolution ¹H NMR spectroscopy (e.g., 500 MHz or higher) is essential for structural elucidation and purity assessment. Report solvent peaks, integration ratios, and coupling constants. Combine with elemental analysis (C, H, N) and chromatographic techniques (HPLC-UV) to confirm identity. For stability studies, use accelerated degradation conditions (e.g., varied pH, temperature) and quantify degradation products via LC-MS .

Advanced Research Questions

Q. How to design experiments distinguishing central vs. peripheral antimuscarinic effects of this compound?

Use dual administration routes: systemic (intravenous) for peripheral effects and intracerebroventricular (ICV) injections for central actions. In rats, compare this compound’s ability to reverse acetylcholine-induced hypotension (peripheral) against its impact on CNS-mediated behaviors (e.g., catalepsy). Employ pharmacological controls (e.g., methylscopolamine, which does not cross the blood-brain barrier) and validate target engagement via microdialysis or receptor autoradiography .

Q. How to resolve contradictions in reported potency values (e.g., IC50 variations) across studies?

Conduct a systematic review of assay conditions:

  • Species/tissue specificity : Porcine brain vs. rodent cardiac tissue may yield divergent IC50 due to receptor subtype heterogeneity .
  • Ligand selection : Competitive binding outcomes vary with radioligand affinity (e.g., quinuclidinyl benzilate vs. N-methylscopolamine).
  • Data normalization : Standardize to reference compounds (e.g., atropine = 100% inhibition) and report confidence intervals. Meta-analyses using random-effects models can quantify heterogeneity .

Q. What advanced analytical techniques are recommended for studying this compound’s metabolic pathways?

Apply high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) to identify phase I/II metabolites in hepatic microsomes or plasma. For structural insights, use tandem MS/MS fragmentation and compare with synthetic standards. In metabolomics, employ ¹H NMR-based workflows with metadata standards (e.g., MSI guidelines) to ensure reproducibility. Share raw spectral data publicly to facilitate cross-study validation .

Q. How to ensure reproducibility in pharmacological experiments with this compound?

  • Detailed protocols : Specify anesthesia depth (e.g., 1.25–2 MAC for canine studies), fluid maintenance (Ringer’s lactate, 3–5 mL/kg/h), and physiological monitoring (end-tidal CO₂, body temperature) .
  • Compound characterization : Provide NMR, elemental analysis, and HPLC data for all batches. For in vivo studies, report purity (>95% by HPLC) and storage conditions.
  • Data transparency : Deposit raw datasets (e.g., SAPRT, HR measurements) as supplementary materials with clear metadata descriptors .

Methodological Best Practices

  • Experimental rigor : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
  • Statistical analysis : For repeated-measures designs (e.g., anesthetic comparisons), apply analysis of covariance (ANCOVA) with covariates like systolic blood pressure .
  • Ethical compliance : Adhere to institutional guidelines for animal studies, including humane endpoints and sample size justification (e.g., power analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.